3-Methylpent-4-enenitrile
Description
3-Methylpent-4-enenitrile (hypothetical structure: CH₂=C(CH₂CH₂)CH(CH₃)CN) is an unsaturated nitrile featuring a methyl group at the third carbon and a double bond at the fourth position. Comparisons with similar compounds—varying in functional groups, substituents, or double bond positions—are critical for understanding its behavior in synthesis, reactivity, and safety .
Properties
IUPAC Name |
3-methylpent-4-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-3-6(2)4-5-7/h3,6H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRFECUANDWSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511539 | |
| Record name | 3-Methylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51980-04-2 | |
| Record name | 3-Methylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpent-4-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Methylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Primary amines
Substitution: Various substituted nitriles
Scientific Research Applications
3-Methylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylpent-4-enenitrile involves its reactivity with various chemical reagents. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The double bond in the compound can undergo electrophilic addition, leading to the formation of various products. The specific pathways and molecular targets depend on the nature of the reacting species and the conditions employed.
Comparison with Similar Compounds
Structural and Molecular Comparison
Table 1: Structural and Molecular Properties
| Compound | CAS Number | Formula | Molecular Weight (g/mol) | Functional Group(s) | Key Substituents |
|---|---|---|---|---|---|
| 3-Methylpent-4-enenitrile* | Hypothetical | C₆H₉N | 95.14 | Nitrile | Methyl at C3, double bond at C4 |
| Pent-3-enenitrile | 4635-87-4 | C₅H₇N | 81.12 | Nitrile | Double bond at C3 |
| 2-((3-Methoxyphenyl)thio)pent-4-enenitrile | Not provided | C₁₂H₁₃NOS | 226.06 | Nitrile, Thioether | 3-Methoxyphenylthio at C2 |
| 3-Methylpent-4-enal | 1777-33-9 | C₆H₁₀O | 98.14 | Aldehyde | Methyl at C3, double bond at C4 |
*Hypothetical data inferred from structural analogs.
Key Observations :
- Double Bond Position : Pent-3-enenitrile (double bond at C3) differs from this compound in reactivity, as allylic positions influence stability and reaction pathways .
- Functional Groups : The aldehyde group in 3-methylpent-4-enal increases electrophilicity compared to nitriles, favoring nucleophilic addition over hydrolysis .
- Substituent Effects : The thioether and methoxy groups in 2-((3-methoxyphenyl)thio)pent-4-enenitrile enhance synthetic stability, yielding 91% product via FeTPPCl-catalyzed reactions .
Research Findings :
- Nitrile Stability : Nitriles like this compound are less reactive toward nucleophiles than aldehydes but require careful handling due to toxicity risks .
- Synthetic Efficiency : Electron-rich substituents (e.g., methoxy groups) improve synthetic yields, as seen in 2-((3-methoxyphenyl)thio)pent-4-enenitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
